N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE
Description
N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of a 4-chlorophenyl group, an acetamido group, and a methanethioyl group
Properties
IUPAC Name |
N-[3-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c23-17-11-9-15(10-12-17)13-20(27)26-22(29)25-19-8-4-7-18(14-19)24-21(28)16-5-2-1-3-6-16/h1-12,14H,13H2,(H,24,28)(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDIUTJSPXHFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 4-chlorophenylacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with an amine to form the acetamido intermediate. The intermediate is then subjected to further reactions to introduce the methanethioyl group and finally coupled with a benzamide derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient purification techniques, and environmentally friendly solvents to ensure the process is both cost-effective and sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE exerts its effects involves binding to specific molecular targets. This binding can inhibit or activate certain pathways, leading to the desired biological or chemical outcome. For instance, in antimicrobial applications, it may inhibit bacterial enzyme activity, thereby preventing bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(3-chlorophenethyl)-4-nitrobenzamide
- N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-(nitroheteroaryl)carboxamides
Uniqueness
N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
